molecular formula C15H12N2O2 B1434040 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one CAS No. 1803610-63-0

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B1434040
CAS No.: 1803610-63-0
M. Wt: 252.27 g/mol
InChI Key: ZOLCVXBMYYTQRY-UHFFFAOYSA-N
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Description

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that features both pyridine and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one typically involves the condensation of 4-methoxypyridine-3-carbaldehyde with 1,2-dihydroisoquinoline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxypyridin-2-yl)-1,2-dihydroisoquinolin-1-one
  • 3-(4-Methoxypyridin-4-yl)-1,2-dihydroisoquinolin-1-one
  • 3-(4-Methoxypyridin-5-yl)-1,2-dihydroisoquinolin-1-one

Uniqueness

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-methoxypyridin-3-yl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-14-6-7-16-9-12(14)13-8-10-4-2-3-5-11(10)15(18)17-13/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLCVXBMYYTQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C2=CC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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